molecular formula C11H19N3O B2997237 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide CAS No. 1997695-04-1

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide

Cat. No.: B2997237
CAS No.: 1997695-04-1
M. Wt: 209.293
InChI Key: AVNNGVSXTCBJQM-UHFFFAOYSA-N
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Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a pivalamide group, which imparts specific chemical and physical properties.

Preparation Methods

The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with N-methylpivalamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pivalamide can be compared with other similar compounds, such as:

  • N-((1-methyl-1H-pyrazol-4-yl)methyl)pivalamide
  • N-((1-methyl-1H-pyrazol-3-yl)methyl)pivalamide

These compounds share similar structural features but differ in the position of the substituents on the pyrazole ring. The unique positioning of the substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N,2,2-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-11(2,3)10(15)13(4)8-9-6-7-12-14(9)5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNNGVSXTCBJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=CC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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